N-[1-(4-Methoxyphenyl)propan-2-yl]formamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-8-13)7-10-3-5-11(14-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNROSMHVOCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559794 | |
| Record name | N-[1-(4-Methoxyphenyl)propan-2-yl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126002-14-0 | |
| Record name | N-[1-(4-Methoxyphenyl)propan-2-yl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the condensation of 4-methoxyphenyl acetone (1) with a chiral amine, such as (R)-1-phenylethylamine (2) , to form an imine intermediate (3) . Catalytic hydrogenation using palladium on carbon (Pd/C) or Adam’s catalyst (PtO₂) under hydrogen pressure (1–3 atm) reduces the imine to the secondary amine (4) . Subsequent formylation introduces the formamide group via reaction with formic acid or its derivatives.
Critical Parameters:
Enantiomeric Control
Optical purity is achieved using enantiopure amines. For example, (R)-1-phenylethylamine yields the (R)-enantiomer of the intermediate with >99% enantiomeric excess (ee) when coupled with 4-methoxyphenyl acetone. Resolution via chiral acids (e.g., L-mandelic acid) further enhances ee to >99.5%.
Table 1: Reductive Amination Optimization
| Parameter | Optimal Range | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst Loading | 5–10 wt% Pd/C | 85–92 | 99.5 |
| Hydrogen Pressure | 2–3 atm | 88–90 | 99.8 |
| Solvent | Methanol | 90 | 99.5 |
Direct Formylation of 1-(4-Methoxyphenyl)propan-2-amine
Formylation of 1-(4-Methoxyphenyl)propan-2-amine (5) using formic acid or activated formylating agents offers a streamlined route to the target compound.
Formic Acid-Mediated Reaction
Heating 5 with excess formic acid (HCO₂H) at 70–80°C for 1–2 hours achieves near-quantitative conversion. Ionic liquids like N-butyl-imidazolium trifluoroacetate enhance reaction efficiency by stabilizing intermediates.
Advantages:
Activated Formylating Agents
Alternatives like formic anhydride or mixed carbonates (e.g., ethyl formate) enable formylation under milder conditions (25–40°C). For example, ethyl formate in dichloromethane (DCM) with triethylamine (TEA) as a base yields 92–95% product within 4 hours.
Table 2: Formylation Agent Comparison
| Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Formic Acid | 70 | 1.5 | 88 |
| Formic Anhydride | 40 | 3 | 91 |
| Ethyl Formate | 25 | 4 | 95 |
Enzymatic Resolution of Racemic Intermediates
For enantioselective synthesis, enzymatic resolution using lipases or esterases provides an eco-friendly alternative.
Lipase-Catalyzed Kinetic Resolution
Racemic 1-(4-Methoxyphenyl)propan-2-amine (6) is treated with vinyl formate in the presence of Candida antarctica Lipase B (CAL-B) at 30–37°C. The enzyme selectively formylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Subsequent separation by chromatography or crystallization yields enantiopure product (ee >98%).
Limitations:
-
Cost: High enzyme loadings (10–20 wt%) increase production costs.
-
Throughput: Longer reaction times (24–48 hours) compared to chemical methods.
Industrial-Scale Process Considerations
Solvent Selection and Recycling
Methanol and ethanol are preferred for reductive amination due to low toxicity and ease of recycling. Continuous distillation systems recover >95% solvent, reducing waste.
Byproduct Management
Side products like N-formyl derivatives of unreacted amine are minimized by maintaining stoichiometric excess of formylating agents (1.2–1.5 equiv).
Comparative Analysis of Methods
Table 3: Method Efficacy Evaluation
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 90 | 99.5 | High | $$$$ |
| Direct Formylation | 95 | Racemic | Moderate | $$ |
| Enzymatic Resolution | 45 | 98 | Low | $$$$$ |
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxyphenyl)propan-2-yl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methoxyphenyl group can modulate the compound’s electronic properties, affecting its behavior in various reactions.
Comparison with Similar Compounds
Similar Compounds
Formamide, N-(4-methoxyphenyl)-: A closely related compound with similar structural features.
N-(4-Methoxyphenyl)formamide: Another compound with a methoxyphenyl group attached to a formamide group.
Uniqueness
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is unique due to its specific substitution pattern and the presence of both formamide and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Biological Activity
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a unique structure characterized by a formamide group attached to a propan-2-yl chain with a para-methoxyphenyl substituent. Its molecular formula is . The presence of the methoxy group is significant as it can influence the compound's electronic properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formamide moiety can engage in hydrogen bonding, which plays a crucial role in its reactivity and interaction with biomolecules. The methoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and receptor binding.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values ranging from 3.79 µM to 49.85 µM .
- Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses.
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, although specific data on this compound itself remains limited.
Table 1: Summary of Biological Activity Studies
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Similar Derivative | MCF7 | 3.79 | Anticancer | |
| Similar Derivative | A549 | 49.85 | Anticancer | |
| Analog | Hep-2 | 17.82 | Anticancer |
These studies highlight the potential anticancer activity associated with compounds structurally related to this compound.
Synthesis and Applications
This compound is often synthesized as an intermediate in the preparation of more complex organic molecules. Its applications extend to pharmaceutical chemistry, particularly as a precursor in the synthesis of drugs like Formoterol, a bronchodilator used for treating asthma and chronic obstructive pulmonary disease (COPD).
Q & A
Q. What are the established synthetic routes for N-[1-(4-Methoxyphenyl)propan-2-yl]formamide, and what critical reaction conditions must be optimized?
- Methodological Answer : The compound is typically synthesized via reductive amination starting from 4-methoxybenzaldehyde and a primary amine. Key steps include:
- Reductive Amination : Reacting 4-methoxybenzaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions to form the intermediate amine.
- Formylation : Introducing the formamide group via reaction with formic acid or formyl chloride.
Critical parameters include pH control (pH 4–6) during reductive amination and stoichiometric ratios to minimize side products like over-alkylation or oxidation byproducts .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For example, the methoxyphenyl group exhibits typical C–O bond lengths of 1.36–1.38 Å .
- NMR Spectroscopy : H NMR should show a singlet for the formamide proton (~8.1 ppm), a methoxy group at ~3.8 ppm, and distinct splitting patterns for the propan-2-yl moiety .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC with UV Detection : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v). Relative retention time (RRT) for the compound is ~1.3 compared to Formoterol-related impurities .
- Mass Spectrometry (LC-MS/MS) : Monitor the [M+H] ion at m/z 344.4 (CHNO) for high specificity in biological samples .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chromatographic retention times across studies?
- Methodological Answer : Variations in RRT values (e.g., 1.2–1.3 in different studies) arise from column chemistry (e.g., end-capped vs. non-end-capped C18) and mobile phase pH. To standardize results:
- Use USP/EP reference standards (e.g., Formoterol EP Impurity I, CAS 532414-36-1) for calibration .
- Validate method robustness using ICH Q2(R1) guidelines, testing pH (±0.2 units) and column lot variations .
Q. What strategies are effective for isolating and characterizing stereoisomers of this compound?
- Methodological Answer :
- Chiral HPLC : Employ a Chiralpak AD-H column with n-hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. The (R)-enantiomer elutes earlier due to weaker interactions with the chiral stationary phase .
- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to differentiate enantiomers, supported by computational simulations (e.g., DFT for electronic transitions) .
Q. How can degradation pathways be systematically studied under stressed conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Oxidative Stress : 3% HO at 60°C for 24 hours, monitoring formamide cleavage products via LC-MS.
- Photolysis : USP light cabinet (ICH Q1B) to detect phenolic byproducts (e.g., demethylation at the methoxy group) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under ambient conditions .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with β-adrenergic receptor (PDB ID: 2RH1) to assess binding affinity. Key interactions include hydrogen bonding between the formamide group and Serine 203/207 residues .
- MD Simulations : Run 100 ns simulations in GROMACS to evaluate conformational stability of the ligand-receptor complex .
Q. How can batch-to-batch variability in synthetic yield be minimized?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Central Composite Design to optimize variables (e.g., temperature, catalyst loading). For reductive amination, a 15–20% excess of NaBH3CN improves yield reproducibility .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and terminate reactions at >95% conversion .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s solubility profile be addressed?
- Methodological Answer : Discrepancies in solubility (e.g., in DMSO vs. ethanol) may stem from polymorphic forms. Resolve by:
Q. What explains inconsistencies in biological activity data across cell-based assays?
- Methodological Answer :
Variability may arise from differences in cell membrane permeability or efflux pumps (e.g., P-gp). Mitigate by: - Permeability Assays : Use Caco-2 monolayers with verapamil (P-gp inhibitor) to normalize transport rates .
- Metabolite Profiling : Identify active vs. inactive metabolites via hepatocyte incubation and UPLC-QTOF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
